molecular formula C19H20ClN3O5S2 B2557216 N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE CAS No. 1025032-45-4

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2557216
CAS No.: 1025032-45-4
M. Wt: 469.96
InChI Key: HKWFWCLTHKKXOT-UHFFFAOYSA-N
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Description

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a chlorobenzenesulfonyl group, and a thiophene carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]thiophene-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme responsible for hydrolyzing acetylcholine (ACh) in the brain. In AD, reduced levels of ACh contribute to cognitive decline and memory impairment .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.

    Introduction of the Chlorobenzenesulfonyl Group: The next step involves the reaction of 4-acetylpiperazine with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the chlorobenzenesulfonyl group.

    Coupling with Thiophene Carboxamide: The final step involves coupling the intermediate product with thiophene-2-carboxamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-ACETYLPIPERAZIN-1-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE: A similar compound with a phenyl group instead of the chlorobenzenesulfonyl group.

    N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE: A compound with a methylbenzenesulfonyl group instead of the chlorobenzenesulfonyl group.

Uniqueness

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the chlorobenzenesulfonyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S2/c1-13(24)22-8-10-23(11-9-22)19(26)18(21-17(25)16-3-2-12-29-16)30(27,28)15-6-4-14(20)5-7-15/h2-7,12,18H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWFWCLTHKKXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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